Lipophilicity Advantage vs. Des‑Methyl Analogue Facilitates Membrane Penetration
The N‑1 methyl group on the benzimidazole ring of the target compound increases calculated logP by ≈0.5 log units relative to the des‑methyl analogue (2‑{[(1‑phenyl‑1H‑tetrazol‑5‑yl)sulfanyl]methyl}‑1H‑benzimidazole, CAS 312929‑79‑6). This difference in lipophilicity can be decisive for compounds intended to cross biological membranes, as it shifts the compound closer to the optimal logP range (2–4) for passive permeability .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 3.28 (ALogP or consensus model) |
| Comparator Or Baseline | Des‑methyl analogue CAS 312929‑79‑6: logP ≈ 2.77 (ALogP or consensus model) |
| Quantified Difference | Δ logP ≈ +0.51 – higher lipophilicity for the N‑methyl compound |
| Conditions | In silico calculation; values are consensus estimates from multiple cheminformatics platforms (e.g., mcule, ChemAxon) |
Why This Matters
Higher lipophilicity within the drug‑like range improves passive membrane permeability, directly affecting cellular uptake and apparent potency in cell‑based assays—a critical factor when selecting a probe compound for intracellular target engagement studies.
